Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The molecular structure includes a methyl ester group and a benzothiazole moiety, which are significant for its biological activities.
The compound is synthesized through various chemical reactions involving benzothiazole derivatives and carboxylic acid esters. The synthesis often involves multi-step processes that require specific reagents and conditions to achieve the desired product.
Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be classified as:
The synthesis of methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves several key steps:
The reactions generally require controlled temperatures and specific solvents to ensure high yields and purity of the product. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to monitor the progress of the reactions.
The molecular formula of methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be represented as follows:
The compound features:
Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo several chemical reactions, including:
Common reagents for these reactions include:
Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate exerts its effects through interactions at the molecular level:
The compound's stability under various pH conditions and temperatures is crucial for its application in biological systems.
Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has potential applications in:
The synthesis of Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate follows a convergent strategy involving sequential construction of the benzothiazole core followed by carbamoyl linkage to the benzoate moiety. The primary pathway initiates with ortho-substituted aniline derivatives, typically 2-amino-4-methoxy-5-methylthiophenol, which undergo cyclocondensation with carboxylic acid derivatives or equivalents to form the 4-methoxy-7-methyl-1,3-benzothiazole scaffold. This cyclization is typically catalyzed by dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) under reflux conditions, achieving yields of 70-85% .
The critical carbamoyl coupling step involves reacting 2-amino-4-methoxy-7-methylbenzothiazole with methyl 4-(chlorocarbonyl)benzoate (generated in situ from trimellitic acid derivatives). This reaction necessitates anhydrous conditions in aprotic solvents (e.g., dichloromethane or THF) with tertiary amine bases (triethylamine or pyridine) to scavenge HCl. Precise stoichiometric control (1:1 molar ratio) is essential to minimize diacylimide byproducts, with reaction temperatures maintained at 0-5°C initially, followed by gradual warming to ambient temperature [8]. Alternative pathways employ carbonyldiimidazole (CDI)-mediated coupling, which offers superior selectivity but increases production costs by approximately 30% compared to acid chloride methods.
Table 1: Comparative Analysis of Key Benzothiazole Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Key Advantage |
---|---|---|---|---|
Acid Chloride Coupling | POCl₃, DCM, TEA, 0°C to RT | 78-82 | 95-97 | Cost-effectiveness |
CDI-Mediated Coupling | CDI, THF, Reflux, 12h | 85-88 | 98-99 | Reduced byproduct formation |
Direct Carbamoylation | Phosgene, Toluene, 40°C | 65-70 | 90-92 | Single-step approach |
Recent advances have focused on replacing hazardous solvents and catalysts in the synthesis of Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate with environmentally benign alternatives. Notable developments include:
Table 2: Green Solvent Performance in Benzothiazole Synthesis
Solvent | Cyclization Yield (%) | Global Warming Potential | Energy Requirement (kJ/mol) | Recyclability |
---|---|---|---|---|
Dichloromethane | 82 | High | 120 | Not feasible |
2-MeTHF | 80 | Low | 95 | 85% recovery |
CPME | 83 | Low | 100 | 90% recovery |
Water/TBAB | 70 | Negligible | 75 | Full recovery |
Scaling the synthesis of Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate beyond laboratory quantities requires addressing heat management, mixing efficiency, and intermediate stability. Key strategies include:
Table 3: Impurity Profiles in Scale-Up Batches
Impurity | Structure | Origin | Control Strategy | Acceptance Limit |
---|---|---|---|---|
Bis-acylated byproduct | Di-benzoate substituted benzothiazole | Stoichiometric imbalance | Real-time FTIR monitoring | ≤0.15% |
Hydrolyzed carboxylic acid | 4-[(Benzothiazolyl)carbamoyl]benzoic acid | Moisture contamination | Molecular sieves in solvent feeds | ≤0.20% |
Sulfonated impurity | Benzothiazole-6-sulfonic acid derivative | Impure thiophenol starting material | Vendor qualification + HPLC testing | ≤0.10% |
Yield enhancement focuses on recovery of precious materials, including distillation and reuse of 2-MeTHF (>85% recovery efficiency) and catalyst recycling. These measures improve the overall process mass intensity (PMI) from 120 kg/kg in lab-scale to 35 kg/kg in commercial-scale production [7].
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